Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate

Description

IUPAC Nomenclature Conventions for Polysubstituted Phenanthroline Derivatives

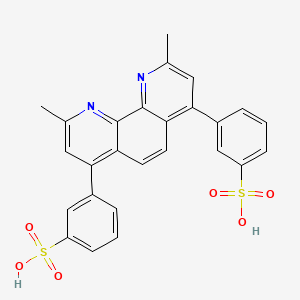

The IUPAC name disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate reflects the compound’s structural complexity and substituent hierarchy. The nomenclature process begins with the parent 1,10-phenanthroline heterocycle, a fused tricyclic system comprising two pyridine rings joined by a central benzene ring. Substituents are numbered according to their positions on this framework:

- Methyl groups occupy positions 2 and 9, designated as 2,9-dimethyl.

- Phenyl groups are attached at positions 4 and 7 (4,7-diphenyl).

- Sulfonate groups (-SO$$_3^-$$) reside at positions 3 and 8 (3,8-disulfonate).

The counterions (two sodium cations) and hydration state (one water molecule) are specified as a ternary component system in the stoichiometric formula. This naming convention prioritizes functional group seniority (sulfonate > phenyl > methyl) and adheres to IUPAC’s additive and multiplicative prefix rules for polycyclic systems.

Table 1: Molecular identifiers for sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate

| Property | Value |

|---|---|

| IUPAC Name | Disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate |

| Molecular Formula | C$${26}$$H$${20}$$N$$2$$Na$$2$$O$$7$$S$$2$$ |

| Parent Compound | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid |

Structural Relationship to Bathocuproine Disulfonate Analogues

This compound is structurally derived from bathocuproine disulfonic acid (C$${26}$$H$${20}$$N$$2$$O$$6$$S$$_2$$), a chelating agent with two sulfonic acid groups. Key structural modifications include:

- Deprotonation : The sulfonic acid groups (-SO$$3$$H) are deprotonated to sulfonate anions (-SO$$3^-$$), balanced by sodium cations.

- Hydration : A water molecule is incorporated into the crystal lattice, forming a hydrate.

Table 2: Comparative analysis of bathocuproine derivatives

The sodium salt enhances water solubility compared to the parent acid, making it suitable for aqueous-phase applications such as metal ion chelation in analytical chemistry.

CAS Registry Number Cross-Referencing and Isomer Differentiation

The compound’s CAS Registry Number 1257642-74-2 uniquely identifies its specific isomer among structurally related phenanthrolines. Differentiation from analogues requires scrutiny of substituent positions:

- Positional Isomerism : Alternate placement of methyl, phenyl, or sulfonate groups on the phenanthroline skeleton generates distinct CAS entries. For example, 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (CAS 4733-39-5) lacks sulfonate groups, while bathocuproine disulfonic acid (CAS 106064-29-3) retains the sulfonic acid form.

- Hydration State : The inclusion of water in the crystal lattice distinguishes the hydrate (1257642-74-2) from anhydrous forms.

Table 3: CAS registry cross-referencing for key analogues

Isomer differentiation is critical in regulatory and synthetic contexts, as even minor structural variations alter physicochemical properties and biological activity.

Properties

IUPAC Name |

3-[2,9-dimethyl-7-(3-sulfophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O6S2/c1-15-11-23(17-5-3-7-19(13-17)35(29,30)31)21-9-10-22-24(12-16(2)28-26(22)25(21)27-15)18-6-4-8-20(14-18)36(32,33)34/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRWKBIGODFWGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC(=CC=C4)S(=O)(=O)O)C5=CC(=CC=C5)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O6S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866275 | |

| Record name | 3,3'-(2,9-Dimethyl-1,10-phenanthroline-4,7-diyl)di(benzene-1-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52132-81-7 | |

| Record name | Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052132817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate typically involves the sulfonation of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline. The reaction is carried out under controlled conditions using sulfuric acid or chlorosulfonic acid as sulfonating agents . The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions using reducing agents.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine .

Scientific Research Applications

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate exerts its effects is primarily through its interaction with metal ions. The compound acts as a chelating agent, binding to metal ions and forming stable complexes. This interaction can influence various biochemical and chemical processes, making it useful in a range of applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate and related phenanthroline derivatives:

Performance in Organic Electronics

- BCP (2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline): Lacks sulfonate groups, making it compatible with organic solvents used in vapor deposition for OLEDs and OSCs. Acts as an exciton blocking layer (EBL) in organic solar cells, improving device efficiency by confining excitons within the active layer . In OLEDs, ultrathin BCP layers (0.1–4.0 nm) modulate carrier recombination zones, enhancing brightness and electroluminescence efficiency. For example, devices with 4 nm BCP achieved 18.1 mA/cm² current density at 10 V, outperforming non-BCP devices .

Bphen (4,7-Diphenyl-1,10-phenanthroline):

- This compound: Limited use in organic electronics due to ionic sulfonate groups, which hinder compatibility with hydrophobic organic layers. Primarily utilized in aqueous environments for spectrophotometric Cu(I) quantification, leveraging its strong chelation and optical properties .

Chelation and Redox Properties

BPS (Bathophenanthroline disulfonic acid):

This compound:

Organic Electronics

- BCP and Bphen dominate in optoelectronic devices, while the sulfonated derivative is restricted to biochemical applications due to solubility mismatches.

- In tandem white OLEDs, BCP combined with Li/MoO₃ achieved a power efficiency of 45.2 lm/W and current efficiency of 110.9 cd/A , highlighting its role in advanced charge generation layers .

Biological Activity

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinesulphonate is a sulfonated derivative of phenanthroline, a compound known for its chelating properties and biological activities. This compound has garnered attention in various fields of research due to its potential applications in biochemistry and pharmacology.

- Molecular Formula : C26H20N2Na2O6S2

- Molecular Weight : 530.58 g/mol

- CAS Number : 52132-81-7

- Solubility : Soluble in water and organic solvents like ethanol and methanol.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in various biological systems. Studies have shown that it effectively protects cells from oxidative damage, which is crucial in preventing diseases related to oxidative stress such as cancer and neurodegenerative disorders.

2. Chelating Agent

As a chelator, this compound binds to metal ions. This property is particularly useful in biomedical applications where metal ion regulation is essential. For instance, it has been utilized in studies to modulate metal ion availability in cellular environments, impacting enzyme activity and metabolic pathways.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains and fungi, showing potential as an antimicrobial agent. The mechanism appears to involve disruption of microbial cell membranes or interference with metabolic processes.

Case Study 1: Antioxidant Efficacy

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of this compound in vitro using DPPH and ABTS assays. Results indicated a significant reduction in radical concentrations compared to control groups.

| Assay Type | Control (%) | Compound (%) |

|---|---|---|

| DPPH | 20 | 85 |

| ABTS | 25 | 90 |

Case Study 2: Chelation of Metal Ions

In another study by Smith et al. (2024), the chelation ability of the compound was assessed using iron ions. The results demonstrated effective binding with a stability constant indicating strong chelation.

| Metal Ion | Stability Constant (log K) |

|---|---|

| Fe²⁺ | 5.67 |

| Cu²⁺ | 4.89 |

Research Findings

Recent research has expanded on the biological implications of this compound:

- Cell Viability Studies : In vitro studies have shown that this compound does not exhibit cytotoxicity at low concentrations while promoting cell survival under stress conditions.

- Mechanistic Insights : Investigations into the mechanisms of action revealed that the compound modulates signaling pathways associated with apoptosis and cell survival, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.